molecular formula C14H11N5O4S B14105623 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B14105623
M. Wt: 345.34 g/mol
InChI Key: QIVJZXRZWUQTSO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidin-6-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the desired functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl moiety is then introduced through a nucleophilic substitution reaction, followed by thiolation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve solvents like dichloromethane or ethanol, and may require specific temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is unique due to its combination of the benzo[d][1,3]dioxole and pyrazolo[3,4-d]pyrimidin-6-yl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H11N5O4S

Molecular Weight

345.34 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H11N5O4S/c20-11(16-7-1-2-9-10(3-7)23-6-22-9)5-24-14-17-12-8(4-15-19-12)13(21)18-14/h1-4H,5-6H2,(H,16,20)(H2,15,17,18,19,21)

InChI Key

QIVJZXRZWUQTSO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3

Origin of Product

United States

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